molecular formula C30H31F2N3O3 B15037461 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B15037461
M. Wt: 519.6 g/mol
InChI Key: LTULUFULYHQBDV-UHFFFAOYSA-N
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Description

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenated reagents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that are not possible with simpler analogues.

Properties

Molecular Formula

C30H31F2N3O3

Molecular Weight

519.6 g/mol

IUPAC Name

3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C30H31F2N3O3/c1-2-19-38-26-13-11-25(12-14-26)35-28(36)20-27(30(35)37)33-15-17-34(18-16-33)29(21-3-7-23(31)8-4-21)22-5-9-24(32)10-6-22/h3-14,27,29H,2,15-20H2,1H3

InChI Key

LTULUFULYHQBDV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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